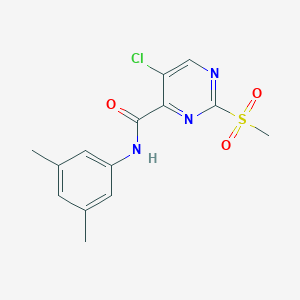![molecular formula C19H18BrN3O2 B360283 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 839680-97-6](/img/structure/B360283.png)
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a brominated benzamide core, an isopropyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzamide.
Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is synthesized through the reaction of a hydrazide with a nitrile under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the oxadiazole derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the benzamide ring can undergo nucleophilic substitution reactions, often with amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxadiazole N-oxides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: Lacks the oxadiazole ring and is less complex.
N-isopropylbenzamide: Lacks the bromine atom and oxadiazole ring.
3-phenyl-1,2,4-oxadiazole: Lacks the benzamide core.
Uniqueness
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is unique due to the combination of its brominated benzamide core, isopropyl group, and oxadiazole ring, which confer distinct chemical and biological properties .
Properties
CAS No. |
839680-97-6 |
|---|---|
Molecular Formula |
C19H18BrN3O2 |
Molecular Weight |
400.3g/mol |
IUPAC Name |
2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(2)23(19(24)15-10-6-7-11-16(15)20)12-17-21-18(22-25-17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
IQTLFPJKIMMLEO-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B360200.png)
![8,9-dimethyl-7-(6-methyl-2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B360203.png)
![7-methyl-2-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B360204.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one](/img/structure/B360206.png)
![1-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B360212.png)
![Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B360214.png)
![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B360215.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B360217.png)
![7-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B360219.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-oxo-3-(2-pyridinylamino)propyl]-3-piperidinecarboxamide](/img/structure/B360220.png)

![2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B360222.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B360224.png)
![4-[(4-methoxyphenyl)amino]-7,7-dimethyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B360230.png)
